Fmoc-L-N-Methyl-O-(difluoromethyl)-Tyrosine

Description

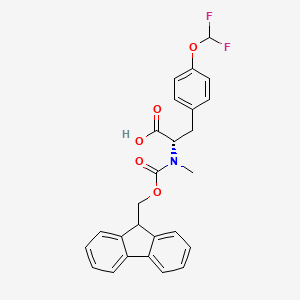

Fmoc-L-N-Methyl-O-(difluoromethyl)-Tyrosine is a non-natural amino acid derivative designed for solid-phase peptide synthesis (SPPS). Its structure features two key modifications:

- N-Methylation: The α-amino group is methylated, reducing hydrogen-bonding capacity and altering peptide backbone conformation .

- O-Difluoromethyl substitution: The phenolic hydroxyl group of tyrosine is replaced with a difluoromethyl (-CF₂H) group, enhancing metabolic stability and influencing electronic properties .

Its primary applications include peptide-based drug development, where fluorine incorporation improves bioavailability and resistance to enzymatic degradation .

Properties

Molecular Formula |

C26H23F2NO5 |

|---|---|

Molecular Weight |

467.5 g/mol |

IUPAC Name |

(2S)-3-[4-(difluoromethoxy)phenyl]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |

InChI |

InChI=1S/C26H23F2NO5/c1-29(23(24(30)31)14-16-10-12-17(13-11-16)34-25(27)28)26(32)33-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23,25H,14-15H2,1H3,(H,30,31)/t23-/m0/s1 |

InChI Key |

DGDWFISMDASVTB-QHCPKHFHSA-N |

Isomeric SMILES |

CN([C@@H](CC1=CC=C(C=C1)OC(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CN(C(CC1=CC=C(C=C1)OC(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-N-Methyl-O-(difluoromethyl)-Tyrosine typically involves multiple steps:

Protection of the amino group: The amino group of tyrosine is protected using the Fmoc group.

Methylation: The nitrogen atom is methylated using methylating agents such as methyl iodide.

Introduction of the difluoromethyl group: The difluoromethyl group is introduced using reagents like difluoromethyl bromide under specific conditions.

Industrial Production Methods: Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group.

Reduction: Reduction reactions may target the carbonyl groups or other functional groups.

Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution may introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Synthesis and Incorporation into Peptides

The synthesis of Fmoc-L-N-Methyl-O-(difluoromethyl)-tyrosine typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient incorporation of this amino acid into peptide chains. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is crucial for the selective deprotection and subsequent coupling reactions during peptide assembly.

Case Study: Peptide Library Screening

In a study exploring protein tyrosine phosphatases (PTPs), this compound was utilized to create peptide libraries that resist degradation by tyrosinase, thereby serving as a stable surrogate for natural tyrosine residues. This application demonstrates its role in identifying optimal substrates for enzymatic reactions .

3.1. Drug Development

Fluorinated amino acids like this compound are instrumental in drug design due to their ability to mimic natural amino acids while providing enhanced stability and binding properties. The difluoromethyl group can influence molecular interactions, potentially leading to improved pharmacokinetic profiles.

3.2. Mechanistic Studies

Fluorinated compounds serve as mechanistic probes in various enzymatic reactions. For instance, ring-fluorinated analogs of tyrosine have been employed to investigate the catalytic mechanisms of enzymes such as protein tyrosine kinases and phosphatases . The incorporation of this compound into peptides allows researchers to study these interactions with greater precision.

Structural Biology

The introduction of difluoromethyl groups can enhance the crystallization of proteins and peptides, aiding in structural determination through X-ray crystallography. The unique electron-withdrawing properties of fluorinated residues can stabilize certain conformations that are critical for structural analysis.

Summary of Key Applications

Mechanism of Action

The mechanism of action of Fmoc-L-N-Methyl-O-(difluoromethyl)-Tyrosine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The difluoromethyl group can enhance the compound’s stability and reactivity, influencing its interactions with molecular targets and pathways.

Comparison with Similar Compounds

Key Comparative Insights:

Enzyme Resistance: The O-difluoromethyl group in the target compound likely confers resistance to β-glucosidase and other hydrolytic enzymes, similar to glycoside resistance observed in . N-Methylation reduces susceptibility to aminopeptidases, a feature shared with N-Fmoc-N-methyl-D-phenylalanine .

Physicochemical Properties: Lipophilicity: The difluoromethyl group increases lipophilicity compared to O-methyl or O-allyl derivatives but remains less hydrophobic than tert-butyl or benzyl groups .

The combination of N-methyl and O-difluoromethyl modifications complicates coupling efficiency during SPPS, requiring optimized activation protocols (analogous to β-amino acid synthesis in ).

Biological Activity

Fmoc-L-N-Methyl-O-(difluoromethyl)-Tyrosine is a synthetic amino acid derivative that incorporates a difluoromethyl group and an N-methyl modification on the tyrosine structure. This compound is notable for its potential applications in biochemistry and drug design due to its unique structural features, which enhance stability and reactivity.

Chemical Structure and Properties

The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, commonly used in peptide synthesis to prevent undesired reactions at the amino group. The presence of the difluoromethyl group increases the electrophilicity of the aromatic ring, while the N-methyl group influences steric and electronic properties, affecting its reactivity in coupling reactions with other amino acids or peptide chains.

Comparison with Similar Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Fmoc-L-Tyrosine | Standard tyrosine derivative | Lacks difluoromethyl group |

| Fmoc-L-N-Methyl-Tyrosine | Methylated version of tyrosine | No fluorination |

| 4-Fluoro-L-Tyrosine | Contains a single fluorine atom | Less sterically hindered |

| Fmoc-Trifluoroacetyl-Tyrosine | Contains trifluoroacetyl group | Different electronic properties |

Biological Activity

Fluorinated amino acids, including this compound, have been shown to influence protein structure and function significantly. The incorporation of fluorinated residues can enhance the stability of peptides and proteins, potentially altering their biological activity. Research indicates that such modifications can affect binding affinities and enzymatic activities, making them valuable in drug design and development.

The difluoromethyl group can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of fluorine. This enhances the potential for interactions with biological targets. Additionally, studies have demonstrated that fluorinated amino acids can modulate protein folding and stability, which are critical for biological function .

Case Studies

- Antimicrobial Activity : Research has shown that certain derivatives of tyrosine exhibit antimicrobial properties. For example, non-mesomorphic tyrosine benzoates displayed significant cytotoxicity against various bacterial strains, suggesting a potential application for this compound in antimicrobial therapies .

- Antioxidant Properties : The antioxidant capacity of fluorinated tyrosine derivatives has been evaluated using assays such as DPPH and ABTS. These studies indicate that modifications to the tyrosine structure can enhance radical scavenging activity, which is crucial for developing compounds aimed at oxidative stress-related diseases .

- Peptide Synthesis : this compound has been utilized in solid-phase peptide synthesis (SPPS), where its unique reactivity allows for the incorporation into peptide chains without compromising stability or activity. This capability is particularly relevant in designing peptide-based therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.